1,2-Bis(4-fluorophenyl)ethanone
Overview
Description
1,2-Bis(4-fluorophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C14H10F2O and its molecular weight is 232.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Versatile Synthesis Method : 1,2-Bis(4-fluorophenyl)ethanone is used in a novel three-component coupling reaction for synthesizing pyrazolo[3,4-b]pyridines. This versatile method is useful for preparing combinatorial libraries, as it allows for easy one-step scaffold decoration (Almansa et al., 2008).
Enantioselective Synthesis : This compound serves as an intermediate in the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an important component in antimalarial drugs and γ-secretase modulators for Alzheimer's treatment. Enantioselective reduction is achieved using Daucus carota cells (ChemChemTech, 2022).
Crystallographic and Structural Studies
- Structural Analysis : The molecular structure of 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone, a related compound, has been extensively studied, revealing insights into its planar configuration and intermolecular interactions (Abdel‐Aziz et al., 2012).
Biomedical Research
Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties. This includes compounds synthesized using 4-chlorophenol as a starting material, which have been tested against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Molecular Docking Studies : Further studies involve the use of this compound derivatives in molecular docking, suggesting potential as anti-neoplastic agents. This highlights the compound's role in the development of new therapeutic agents (Mary et al., 2015).
Cancer Research : Platinum(II) complexes containing derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies are crucial in the development of new chemotherapy agents (Würtenberger et al., 2013).
Chemical Synthesis and Analysis
Efficient Synthesis Methods : The sonochemical method for synthesizing chalcone derivatives of this compound has proven more efficient and energy-saving compared to conventional methods. This highlights the compound's role in facilitating advanced synthetic techniques (Jarag et al., 2011).
Pharmaceutical Analysis : this compound and its degradation products have been analyzed using micellar liquid chromatography, aiding in the quality control and stability assessment of pharmaceuticals (El-Sherbiny et al., 2005).
Safety and Hazards
Future Directions
Relevant Papers
Several papers have been retrieved that discuss compounds similar to “1,2-Bis(4-fluorophenyl)ethanone”. For instance, one paper discusses the biological potential of indole derivatives . Another paper discusses the use of 1-(2-Fluorophenyl)ethanone as a biochemical reagent in life science related research .
Mechanism of Action
Target of Action
It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to the unique properties of fluorine .
Mode of Action
It is known that fluorinated compounds often act through electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring, leading to the formation of a cationic intermediate. The aromatic ring is then regenerated by the loss of a proton from the carbon that was attacked .
Biochemical Pathways
Fluorinated compounds are known to influence a variety of biochemical pathways due to their ability to form stable bonds with many biological targets .
Pharmacokinetics
Fluorinated compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely depending on their specific structures .
Result of Action
Fluorinated compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-fluorophenyl)ethanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Biochemical Analysis
Biochemical Properties
It is known to be a useful synthetic compound
Cellular Effects
It has been used in the enantioselective biocatalytic reduction process, which suggests that it may have some influence on cell function
Molecular Mechanism
It is known to participate in the enantioselective biocatalytic reduction process
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C
Properties
IUPAC Name |
1,2-bis(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPJZQYAGOYGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372722 | |
Record name | 1,2-bis(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366-68-7 | |
Record name | 1,2-bis(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.